(+-)-1,2-Dipalmitoylglycerol

Acyl Migration Lipid Isomerization Stability

For precise lipid research, choose (±)-1,2-Dipalmitoylglycerol (CAS 40290-32-2), the synthetic 1,2-diacylglycerol with two saturated palmitoyl (C16:0) chains. Its strict regiospecificity (1,2- vs. 1,3-) prevents acyl migration variability, while its fully saturated chains yield a high melting point (~64–66 °C) ideal for gel-phase bilayer studies. It serves as a defined substrate for ethanolaminephosphotransferase (~2-fold more active than DOG) and cholinephosphotransferase (Vmax 30 nmol/min/mg), and as a weak, reproducible PKC activator (15% at 25 μM) for basal signaling studies. Procure this ≥99% pure, brand-agnostic standard to ensure experimental consistency.

Molecular Formula C35H68O5
Molecular Weight 568.9 g/mol
CAS No. 40290-32-2
Cat. No. B053016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-1,2-Dipalmitoylglycerol
CAS40290-32-2
SynonymsHexadecanoic Acid 1-(Hydroxymethyl)-1,2-ethanediyl Ester;  (±)-Hexadecanoic Acid 1-(Hydroxymethyl)-1,2-ethanediyl Ester;  (RS)-1,2-Dipalmitin;  (±)-1,2-Dipalmitin;  (±)-1,2-Dipalmitoylglycerin;  (±)-1,2-Dipalmitoylglycerol;  (±)-1-(Hydroxymethyl)ethane-1,2
Molecular FormulaC35H68O5
Molecular Weight568.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3
InChIKeyJEJLGIQLPYYGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)-1,2-Dipalmitoylglycerol (CAS 40290-32-2) Sourcing Guide: A 1,2-Diacylglycerol for Lipid Research & Industrial Applications


(±)-1,2-Dipalmitoylglycerol (CAS 40290-32-2), also known as 1,2-Dipalmitoyl-rac-glycerol or 1,2-Dipalmitin, is a synthetic 1,2-diacylglycerol featuring two saturated palmitic acid (C16:0) chains esterified at the sn-1 and sn-2 positions of a glycerol backbone [1]. This neutral glyceride, with a molecular formula of C35H68O5 and a molecular weight of approximately 568.9 g/mol, is available in high purity (≥99%) from commercial sources . As a prototypical diacylglycerol (DAG), it serves as a fundamental tool in lipid research, particularly for investigating membrane biophysics, lipid signaling pathways, and as a synthetic intermediate .

Why (±)-1,2-Dipalmitoylglycerol (CAS 40290-32-2) Cannot Be Interchanged with Other Diacylglycerols


The substitution of (±)-1,2-Dipalmitoylglycerol with other diacylglycerol (DAG) species—even closely related regioisomers or those with different acyl chain composition—is not equivalent and can introduce significant variability in experimental outcomes or process efficiency. Key differentiators include its specific regiospecificity (1,2- vs. 1,3-), which dictates its susceptibility to acyl migration and its metabolic fate [1]; its unique chain composition (fully saturated palmitoyl chains), which fundamentally alters its biophysical behavior in membranes and its interaction with lipid-metabolizing enzymes compared to unsaturated analogs [2]; and its weak, yet quantifiable, activation of protein kinase C (PKC), a property not shared by all DAGs [3]. The following quantitative evidence guide provides the precise, verifiable data required for informed scientific selection and procurement decisions.

(±)-1,2-Dipalmitoylglycerol (CAS 40290-32-2) Quantitative Differentiation Guide: Comparator-Based Evidence for Selection


Regioisomeric Identity and Acyl Migration Propensity: (±)-1,2-Dipalmitoylglycerol vs. 1,3-Dipalmitoylglycerol

(±)-1,2-Dipalmitoylglycerol is inherently metastable and undergoes intramolecular acyl migration to the thermodynamically more stable 1,3-dipalmitoylglycerol (1,3-DPG) regioisomer. This transformation is a critical consideration for applications requiring a defined 1,2-regioisomer. The extent of isomerization is quantifiable and depends heavily on the chemical and thermal environment [1]. At equilibrium under specific conditions, a 56:44 mixture of 1,3-DPG to 1,2-DPG is established, highlighting the significant conversion potential [1].

Acyl Migration Lipid Isomerization Stability

Enzymatic Substrate Preference: (±)-1,2-Dipalmitoylglycerol vs. 1,2-Dioleoyl-sn-glycerol in Ethanolaminephosphotransferase Assays

In rat lung microsomes, the enzyme ethanolaminephosphotransferase (EC 2.7.8.1) exhibits a clear preference for dipalmitoylglycerol over dioleoylglycerol (DOG). This is a critical consideration for assays studying the CDP-ethanolamine pathway or for industrial biocatalysis aiming to produce specific phosphatidylethanolamine species [1].

Lipid Metabolism Substrate Specificity Enzyme Assay

Enzymatic Substrate Preference: (±)-1,2-Dipalmitoylglycerol vs. 1,2-Dioleoyl-sn-glycerol in Cholinephosphotransferase Assays

Conversely, in assays of cholinephosphotransferase (EC 2.7.8.2), the enzyme responsible for the final step in phosphatidylcholine synthesis via the CDP-choline pathway, dioleoylglycerol is the preferred substrate. This demonstrates that substrate preference is enzyme-dependent and underscores the need for compound-specific data rather than generalizing across DAG species [1].

Phosphatidylcholine Synthesis Kinetics Lipidomics

Protein Kinase C (PKC) Activation: (±)-1,2-Dipalmitoylglycerol as a Weak, Defined Activator

Unlike the potent PKC activator 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), (±)-1,2-Dipalmitoylglycerol is a weak and defined activator of protein kinase C. This property is valuable for studies requiring a low-level, reproducible PKC stimulus to investigate basal signaling or to act as a control against more potent DAGs or phorbol esters [1].

Signal Transduction PKC Second Messenger

Thermal Handling Requirements for Optimal Enzymatic Activity: (±)-1,2-Dipalmitoylglycerol vs. 1,2-Dioleoyl-sn-glycerol

The physical preparation of (±)-1,2-Dipalmitoylglycerol for enzymatic assays differs critically from that of its unsaturated analog, 1,2-dioleoyl-sn-glycerol (DOG). This is due to its higher melting point and the need to create a suitable lipid dispersion for membrane-associated enzymes [1].

Sample Preparation Sonication Lipid Dispersion

(±)-1,2-Dipalmitoylglycerol (CAS 40290-32-2): Best-Fit Research and Industrial Applications


Investigating Membrane Biophysics of Saturated Lipid Systems

The fully saturated, symmetric palmitoyl chains of (±)-1,2-Dipalmitoylglycerol make it an ideal component for constructing model membranes with defined phase behavior. Studies of lateral intermolecular forces at the heptane/water interface have utilized this compound to compare the interaction forces of neutral lipids with those of phospholipids, providing foundational data for understanding membrane domains [1]. Its high melting point (~64-66 °C) and specific crystalline packing further support its use in biophysical studies of gel-phase lipid bilayers .

Enzymatic Assays for DAG-Specific Enzymes: Substrate Characterization

Given its well-documented, differential activity as a substrate for key lipid-metabolizing enzymes, (±)-1,2-Dipalmitoylglycerol is essential for characterizing enzyme specificity. It serves as a defined substrate for ethanolaminephosphotransferase (where it is ~2-fold more active than DOG [2]) and cholinephosphotransferase (Vmax of 30 nmol/min/mg [3]), enabling precise kinetic studies and facilitating the in vitro synthesis of specific phosphatidylcholine and phosphatidylethanolamine molecular species.

Controlled Activation of Protein Kinase C (PKC) Signaling

For studies requiring a weak and reproducible PKC stimulus, (±)-1,2-Dipalmitoylglycerol is a preferred tool. Its defined, low-level activation of PKC (15% at 25 μM [4]) allows researchers to investigate basal or tonic PKC signaling without the saturating, pleiotropic effects induced by more potent DAGs or phorbol esters. This makes it particularly valuable for dissecting the nuances of lipid second messenger signaling pathways.

Stability Studies and Control of Acyl Migration in Lipid Formulations

The known and quantifiable acyl migration of the 1,2-regioisomer to the 1,3-regioisomer (reaching an equilibrium of ~56% 1,3-DPG under specific conditions [5]) makes this compound a critical standard and model system for stability studies. Researchers can use it to develop and validate methods (e.g., optimized storage conditions, use of specific excipients) to control or prevent acyl migration in more complex lipid-based formulations, such as liposomal drug delivery systems or nutritional products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+-)-1,2-Dipalmitoylglycerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.